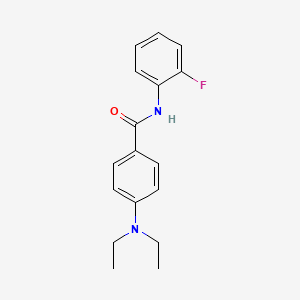

4-(diethylamino)-N-(2-fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves ion-associate reactions, as seen in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate complex, which is synthesized through a green chemistry approach at room temperature. This process underscores the importance of environmentally friendly methods in chemical synthesis (Mostafa et al., 2023).

Molecular Structure Analysis

Structural characterization is pivotal, often involving techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate complex's structure was elucidated using these methods, highlighting the ion-associate or ion-pair complex formation (Mostafa et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and interactions, such as those involving bio-active molecules and receptor interactions, are crucial for understanding the compound's potential applications. The formation of complexes and their antibacterial activity have been explored, indicating the compound's relevance in medicinal chemistry (Mostafa et al., 2023).

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

4-(Diethylamino)-N-(2-Fluorophenyl)Benzamide, as a molecular imaging probe, has been instrumental in Alzheimer's disease research. It aids in the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). Studies have revealed significant decreases in these receptor densities in Alzheimer's patients compared to controls, highlighting the potential of this compound in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Fluoride Ion Detection

The compound has been used in the synthesis of fluorescent probes for detecting fluoride ions. An unprecedented C-3 functionalization of 4-(diethylamino)salicylaldehyde, a related compound, led to the discovery of novel 7-(diethylamino)coumarins with aggregation-induced emission (AIE) properties. These findings are significant for developing new fluorescent materials for chemical sensing and imaging (Quesneau et al., 2019).

Antitumor Activity

In the field of cancer research, benzamide derivatives, including those structurally similar to 4-(diethylamino)-N-(2-Fluorophenyl)Benzamide, have shown promising results as inhibitors of histone deacetylase (HDA), indicating significant antitumor activity. These compounds could offer novel strategies for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Crystallography and Materials Science

This compound has also been studied in crystallography, displaying dimorphic behavior crucial for understanding the properties of prochiral molecules. The cooperative interplay of strong hydrogen bonds and weak intermolecular interactions in its structure offers insights into materials science and molecular engineering (Chopra & Row, 2005).

Fluorescent Probing in Biological Systems

4-(Diethylamino)-N-(2-Fluorophenyl)Benzamide has been utilized in developing fluorescent probes for biological systems. These probes are designed to detect specific biological molecules or ions, aiding in biological and medical research (Lee et al., 2020).

Eigenschaften

IUPAC Name |

4-(diethylamino)-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-3-20(4-2)14-11-9-13(10-12-14)17(21)19-16-8-6-5-7-15(16)18/h5-12H,3-4H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKNNLDQOWVYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylamino)-N-(2-fluorophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)